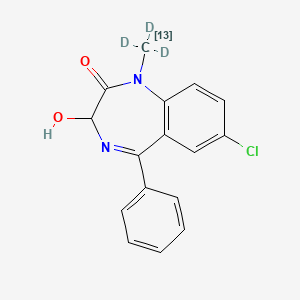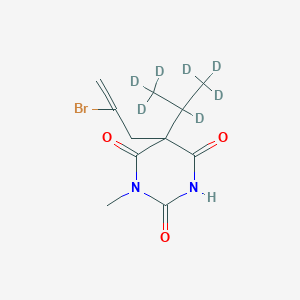![molecular formula C19H20N2O3 B3319901 (E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile CAS No. 118791-61-0](/img/structure/B3319901.png)
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile
Descripción general
Descripción
“(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile” is a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), which is a component isolated from the root of Polygala tenuifolia Willd. (polygalaceae) and its extract has been used as a traditional sedative medicine in China, Japan, and Korea . A novel series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized .
Synthesis Analysis
The TMCA amide derivatives were synthesized by a facile and one-pot step, which were achieved with good yields using 1-hydroxybenzotriazole (HOBT) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as an activation system .Mecanismo De Acción
Mode of Action
The exact mode of action of MGS5YQR8J5 is currently unknown. Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by MGS5YQR8J5 need to be investigated further.
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways, leading to downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is a critical factor in its efficacy as a therapeutic agent . Further pharmacokinetic studies are needed to understand these properties for MGS5YQR8J5.
Result of Action
Similar compounds have shown prominent activity against cancer cell lines
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
MGS5YQR8J5: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with gamma-aminobutyric acid (GABA) transferase, influencing the GABAergic system . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
MGS5YQR8J5: affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, MGS5YQR8J5 modulates the GABAergic signaling pathway, leading to altered neurotransmitter release and synaptic plasticity . Additionally, it impacts gene expression by upregulating or downregulating specific genes involved in neurotransmission and cellular metabolism.
Molecular Mechanism
The molecular mechanism of MGS5YQR8J5 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, MGS5YQR8J5 binds to the active site of GABA transferase, inhibiting its activity and leading to increased levels of GABA in the synaptic cleft . This inhibition results in enhanced inhibitory neurotransmission, which can have sedative and anticonvulsant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MGS5YQR8J5 change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that MGS5YQR8J5 can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of MGS5YQR8J5 vary with different dosages in animal models. At low doses, it exhibits anticonvulsant and sedative properties without significant toxicity . At higher doses, MGS5YQR8J5 can cause adverse effects such as respiratory depression and motor impairment. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
MGS5YQR8J5: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into various metabolites . These metabolic transformations can affect the compound’s bioavailability and efficacy. Additionally, MGS5YQR8J5 influences metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, MGS5YQR8J5 is transported and distributed through specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation in specific tissues depend on its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
MGS5YQR8J5: exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biochemical and cellular effects.
Propiedades
IUPAC Name |
(E)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGNGGBSQVPQCO-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C/C(=C\NC2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118791-61-0 | |
| Record name | 3-Anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118791610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ANILINO-2-(3,4,5,-TRIMETHOXYBENZYL)ACRYLONITRILE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGS5YQR8J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


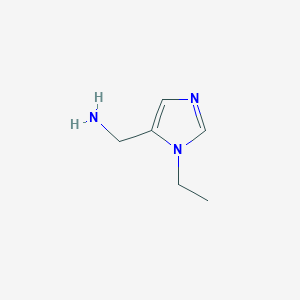
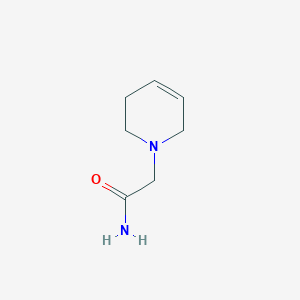
![7-Bromo-5-[(~2~H_4_)pyridin-2-yl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B3319841.png)
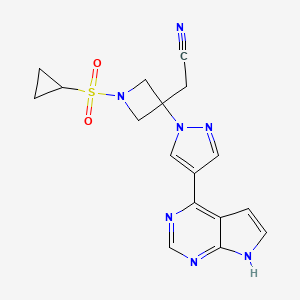
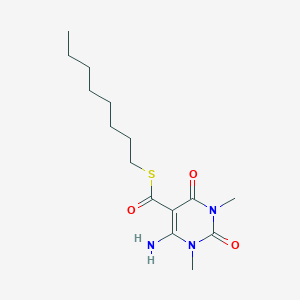
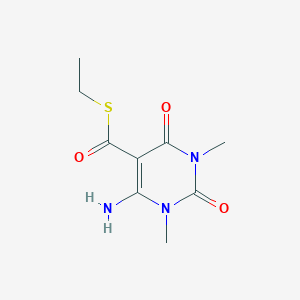
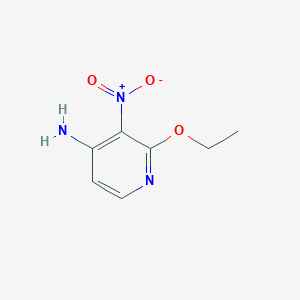
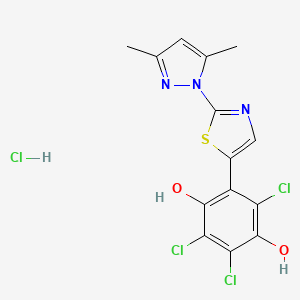

![[2H4]-10,11-Dihydro-10-hydroxycarbamazepine](/img/structure/B3319908.png)
![3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B3319911.png)
